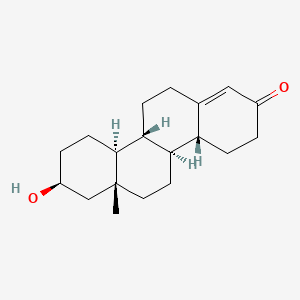
(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one is a synthetic steroidal compound with a molecular formula of C19H28O2 and a molecular weight of 288.42 g/mol . It is structurally related to testosterone and is known for its anabolic-androgenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one typically involves the modification of the steroidal backbone. One common method includes the reduction of the corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one involves binding to androgen receptors, leading to the activation of specific genes that regulate protein synthesis and cellular growth. This compound exerts its effects by modulating the activity of molecular pathways involved in muscle growth, bone density, and secondary sexual characteristics .
Comparison with Similar Compounds
Similar Compounds
Testosterone: The primary male sex hormone with similar anabolic-androgenic properties.
Dihydrotestosterone: A more potent androgen that is derived from testosterone.
17beta-Hydroxy-5alpha-androstan-3-one: Another steroidal compound with similar biological activity.
Uniqueness
(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
CAS No. |
13421-98-2 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.431 |
IUPAC Name |
(4aR,4bS,6aR,8S,10aS,10bR)-8-hydroxy-6a-methyl-3,4,4a,4b,5,6,7,8,9,10,10a,10b,11,12-tetradecahydrochrysen-2-one |
InChI |
InChI=1S/C19H28O2/c1-19-9-8-16-15-6-3-13(20)10-12(15)2-5-17(16)18(19)7-4-14(21)11-19/h10,14-18,21H,2-9,11H2,1H3/t14-,15-,16+,17+,18-,19+/m0/s1 |
InChI Key |
ABHNHVZFKPSPJP-DTXAGUPXSA-N |
SMILES |
CC12CCC3C(C1CCC(C2)O)CCC4=CC(=O)CCC34 |
Synonyms |
17β-Hydroxy-D-homoestr-4-en-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















